molecular formula C19H24N4O4S B11202368 4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine

4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine

Cat. No.: B11202368
M. Wt: 404.5 g/mol
InChI Key: APCUXBMZLYJQEL-UHFFFAOYSA-N
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Description

4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine derivatives . This process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridazine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine is unique due to its combination of a morpholine ring, a pyridazine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

4-[6-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridazin-3-yl]morpholine

InChI

InChI=1S/C19H24N4O4S/c1-15-2-3-16(14-18(15)28(24,25)23-8-12-27-13-9-23)17-4-5-19(21-20-17)22-6-10-26-11-7-22/h2-5,14H,6-13H2,1H3

InChI Key

APCUXBMZLYJQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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